molecular formula C8H9N3O4 B1266508 N,N-Dimethyl-2,4-dinitroaniline CAS No. 1670-17-3

N,N-Dimethyl-2,4-dinitroaniline

Cat. No. B1266508
CAS RN: 1670-17-3
M. Wt: 211.17 g/mol
InChI Key: HJFZYZBHIAWDEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

N,N-Dimethyl-2,4-dinitroaniline and related compounds have been synthesized and studied for their potential as anionic chromogenic chemosensors, particularly in detecting cyanide ions. These compounds exhibit color changes in the presence of cyanide due to nucleophilic attacks on the dinitrophenyl group, indicating their usefulness in sensor applications (Heying et al., 2015).

Molecular Structure Analysis

The molecular structure of N,N-Dimethyl-2,4-dinitroaniline derivatives has been analyzed through various spectroscopic techniques. For example, crystallography studies have provided insight into the intermolecular interactions, including hydrogen bonding, which plays a crucial role in the stability and properties of these compounds (Zhu, Li, & Zhang, 2011).

Chemical Reactions and Properties

The chemical reactivity of N,N-Dimethyl-2,4-dinitroaniline includes its participation in nucleophilic aromatic substitutions, demonstrating its potential in synthesizing novel organic materials with specific functionalities. These reactions are influenced by the presence of nitro groups, which act as electron-withdrawing groups, facilitating the nucleophilic attack (Marquet et al., 1987).

Physical Properties Analysis

Studies on the physical properties of N,N-Dimethyl-2,4-dinitroaniline derivatives have shown that these compounds can form stable crystals with distinct optical properties. For instance, the growth and characterization of single crystals reveal their potential in applications requiring specific optical characteristics, such as in the field of nonlinear optics (Jebin et al., 2016).

Chemical Properties Analysis

The chemical properties of N,N-Dimethyl-2,4-dinitroaniline, such as its acidity and reactivity towards various reagents, have been extensively studied. For example, the interaction with sodium methoxide highlights its acidity and the influence of N-alkylation on its chemical behavior. This provides valuable information for designing compounds with tailored properties for specific applications (Crampton & Wilson, 1980).

Scientific Research Applications

Use as Herbicides

  • Scientific Field : Agriculture, specifically weed control .
  • Summary of Application : Dinitroanilines, such as trifluralin, pendimethalin, and oryzalin, have been used as pre-emergence herbicides for weed control for decades . They are microtubule inhibitors, targeting tubulin proteins in plants and protists .
  • Methods of Application : These herbicides are typically applied to the soil before the emergence of weeds . The specific application method and rate can vary depending on the specific herbicide product and the type of weed being targeted.
  • Results or Outcomes : With widespread resistance to post-emergence herbicides in weeds, the use of pre-emergence herbicides such as dinitroanilines has increased . Target-site resistance (TSR) to dinitroanilines due to point mutations in α-tubulin genes has been confirmed in a few weedy plant species .

Impact on Rotational Crops

  • Scientific Field : Agriculture, specifically crop rotation .
  • Summary of Application : Dinitroaniline herbicides can have an impact on the growth and yield of crops that are planted in rotation .
  • Methods of Application : The herbicides are applied at various levels and dates prior to planting .

Safety And Hazards

“N,N-Dimethyl-2,4-dinitroaniline” is considered hazardous . It can cause acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can also cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after single exposure, with the respiratory system being a target organ .

properties

IUPAC Name

N,N-dimethyl-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-9(2)7-4-3-6(10(12)13)5-8(7)11(14)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFZYZBHIAWDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80937264
Record name N,N-Dimethyl-2,4-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-2,4-dinitroaniline

CAS RN

1670-17-3
Record name N,N-Dimethyl-2,4-dinitroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1670-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-2,4-dinitroaniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,4-dinitroaniline
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116396
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Record name N,N-Dimethyl-2,4-dinitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIMETHYL-2,4-DINITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
JN Low, S Doidge-Harrison, J Cobo - Acta Crystallographica Section …, 1996 - scripts.iucr.org
(IUCr) N,N-Dimethyl-2,4-dinitroaniline Acta Crystallographica Section C Crystal Structure Communications 0108-2701 organic compounds Volume 52 Part 4 Pages 964-966 April 1996 …
Number of citations: 6 scripts.iucr.org
MJ Kamlet, HG Adolph… - Journal of the American …, 1964 - ACS Publications
Close comparison of the ultraviolet spectra of 2, 4-dinitroahiline (I) and its N-alkyl and,-dialkyl derivatives allows one to discern the spectral effects of steric enhancement of (+ R2N= Ci—…
Number of citations: 32 pubs.acs.org
B Gierczyk, B Łęska, B Nowak-Wydra… - Journal of Molecular …, 2000 - Elsevier
Twenty-two 2,4-dinitroanilines were synthesised and their pK a values were determined. The 2,4-dinitroanilines and their protonated forms were studied by 15 N NMR spectroscopy. …
Number of citations: 13 www.sciencedirect.com
RJ Theriault, L Guagliardi, PB Hudson… - The Journal of …, 1982 - jstage.jst.go.jp
The major transformation product was isolated from the relatively complex mixture by pooling 200 such flasks, adjusting to pH 1 with conc. HCl, and adding 150 g NaCl and 1.8 liters of n…
Number of citations: 3 www.jstage.jst.go.jp
RS Ryabova, GF Osipova, MI Vinnik - Bulletin of the Academy of Sciences …, 1990 - Springer
The ionization of N,N-dimethyl-2,4-dinitroaniline in water-formaldehyde solutions of H 2 SO 4 consists in the addition of a H 2 SO 4 molecule to an indicator molecule. The logarithm of …
Number of citations: 4 link.springer.com
T Yokoyama - Australian Journal of Chemistry, 1974 - CSIRO Publishing
Nmr chemical shifts of ring protons and absorption spectra of 4-substituted 2-nitroaniline deriva- tives were investigated. It was ascertained that the rotations of dimethylamino and/or 2-…
Number of citations: 3 www.publish.csiro.au
J Heidberg, JA Weil, GA Janusonis… - The Journal of Chemical …, 1964 - pubs.aip.org
The 60‐Mc/sec proton magnetic resonance spectra of N‐methyl‐2,4,6‐trinitroaniline (I) and of N‐methyl‐2,6‐dinitroaniline (II), as well as of the analogous N‐diphenylamino compounds…
Number of citations: 105 pubs.aip.org
J Ellena, G Punte, BE Rivero, MV Remedi… - Journal of chemical …, 1995 - Springer
The crystal structure of the title compound (C 11 H 13 N 3 O 4 ) has been determined by single-crystal X-ray diffraction. The compound is monoclinic, space group P2 1 /n, witha=9.968(2…
Number of citations: 13 link.springer.com
T Endo, J Zemlicka - The Journal of Organic Chemistry, 1988 - ACS Publications
Oxidation of IV^ methyladenosine (la) or the corresponding tribenzoate lb with m-chloroperoxybenzoic acid gave IV^-oxides 2a and2b whereas IV6AI6-dimethyladenosine tribenzoate (…
Number of citations: 10 pubs.acs.org
EJ Meehan, IM Kolthoff, N Tamberg… - Journal of Polymer …, 1957 - Wiley Online Library
Emulsion polymerizations of styrene have been carried out with potassium persulfate as initiator and fatty acid soap as emulsifier in the presence of varying amounts of N,N‐dimethyl‐2,4…
Number of citations: 6 onlinelibrary.wiley.com

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